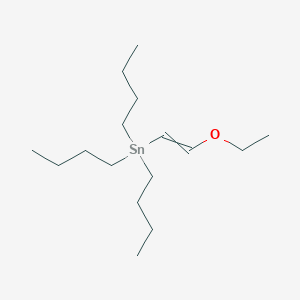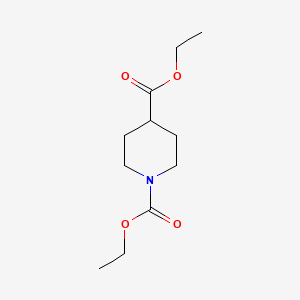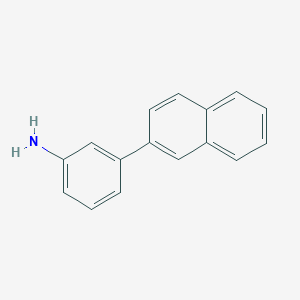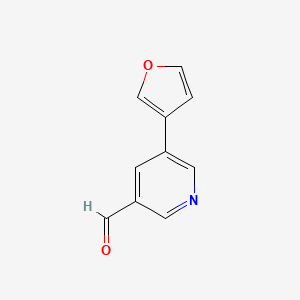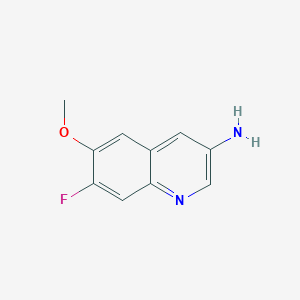
Di-p-chlorobenzyl Azodicarboxylate(DCAD)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-p-chlorobenzyl Azodicarboxylate(DCAD) is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Di-p-chlorobenzyl Azodicarboxylate(DCAD) typically involves the reaction of diazene-1,2-dicarboxylic acid with 4-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Des Réactions Chimiques
Di-p-chlorobenzyl Azodicarboxylate(DCAD) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Di-p-chlorobenzyl Azodicarboxylate(DCAD) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Di-p-chlorobenzyl Azodicarboxylate(DCAD) involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in substitution reactions, where it replaces one or more functional groups in a molecule. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Di-p-chlorobenzyl Azodicarboxylate(DCAD) can be compared with other similar compounds such as:
Diazenedicarboxylic acid, bis(1-methylethyl) ester: This compound has similar properties but different substituents.
1-Diazene-1,2-dicarboxylic acid, 1,2-bis(phenylmethyl) ester: Another similar compound with different substituents.
Azobenzene-4,4’-dicarboxylic acid: This compound has a similar diazene structure but different functional groups.
The uniqueness of Di-p-chlorobenzyl Azodicarboxylate(DCAD) lies in its specific substituents, which give it distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C16H12Cl2N2O4 |
|---|---|
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
(4-chlorophenyl)methyl N-[(4-chlorophenyl)methoxycarbonylimino]carbamate |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
Clé InChI |
UIFGGABIJBWRMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


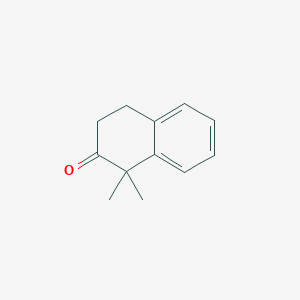
![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8813078.png)

![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyridine](/img/structure/B8813092.png)
